2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a synthetic compound that belongs to the class of azetidinones This compound is characterized by the presence of a dichlorophenyl group, a triazole ring, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Azetidinone Moiety: The azetidinone ring can be introduced through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the triazole-azetidinone intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole: Unique due to the combination of dichlorophenyl, triazole, and azetidinone moieties.
(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]ethanone: Similar structure but with an ethanone group instead of methanone.
(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]propanone: Similar structure but with a propanone group instead of methanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-9-3-8(4-10(14)5-9)12(19)17-6-11(7-17)18-15-1-2-16-18/h1-5,11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKXRBXQEXRMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)Cl)Cl)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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